![molecular formula C9H7BrN2O2 B7889523 2-(4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid](/img/structure/B7889523.png)
2-(4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid is a heterocyclic organic compound featuring a brominated pyrrolopyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both bromine and carboxylic acid functional groups makes it a versatile intermediate for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid typically involves the following steps:
Formation of the Pyrrolopyridine Core: The initial step involves the construction of the pyrrolopyridine scaffold. This can be achieved through cyclization reactions involving pyrrole and pyridine derivatives under acidic or basic conditions.
Acetic Acid Substitution: The final step involves the introduction of the acetic acid moiety. This can be done through a nucleophilic substitution reaction where a suitable acetic acid derivative reacts with the brominated pyrrolopyridine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
2-(4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, the carboxylic acid group can be reduced to an alcohol.
Coupling Reactions: The brominated position allows for palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to introduce various substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts with appropriate ligands, often in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while a Suzuki coupling reaction could introduce an aryl group.
科学研究应用
2-(4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes or other protein targets.
Organic Synthesis:
Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an inhibitor of specific enzymes or pathways.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which 2-(4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzyme activity through binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The bromine atom and carboxylic acid group can interact with various molecular targets, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid: Contains a fluorine atom, offering different reactivity and biological activity.
2-(4-Methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid: Features a methyl group, which can affect the compound’s hydrophobicity and metabolic stability.
Uniqueness
2-(4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, and influence the compound’s reactivity in substitution and coupling reactions
属性
IUPAC Name |
2-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-6-1-2-11-9-8(6)5(4-12-9)3-7(13)14/h1-2,4H,3H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFUWYRPTLXVDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-({2-[(Cyclohexylmethyl)amino]pyridin-3-yl}carbamoyl)propanoic acid](/img/structure/B7889447.png)
![1-[5-(2H-1,3-benzodioxol-5-yl)pyrimidin-2-yl]piperidine-3-carboxylic acid](/img/structure/B7889452.png)

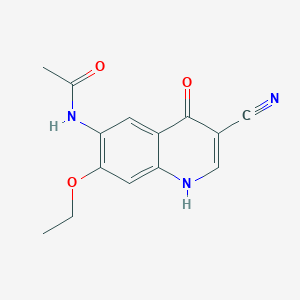
![(3R,6R,8S,10R,12R,13S,16S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B7889481.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde,2-methyl-](/img/structure/B7889495.png)

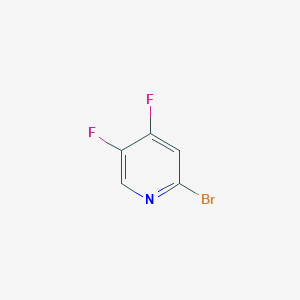
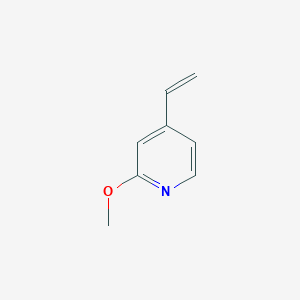
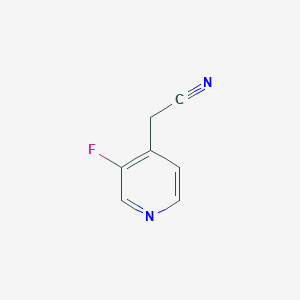
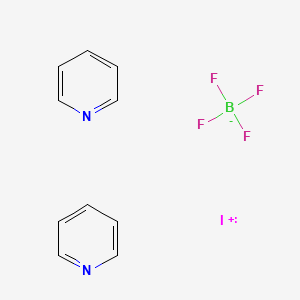
![(2R)-2-azaniumyl-3-methyl-3-[(4-methylphenyl)methylsulfanyl]butanoate](/img/structure/B7889529.png)
![(2R)-2,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B7889544.png)
